molecular formula C9H9N3O3S B2675813 3-(3-Methyl-7-oxo-7H-thiazolo[3,2-b][1,2,4]triazin-6-yl)propanoic acid CAS No. 16943-35-4

3-(3-Methyl-7-oxo-7H-thiazolo[3,2-b][1,2,4]triazin-6-yl)propanoic acid

Numéro de catalogue: B2675813
Numéro CAS: 16943-35-4
Poids moléculaire: 239.25
Clé InChI: SWNQXKLPDIQIIX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(3-Methyl-7-oxo-7H-thiazolo[3,2-b][1,2,4]triazin-6-yl)propanoic acid is a heterocyclic compound featuring a fused thiazole-triazine core. The molecule contains a 3-methyl substituent on the thiazolo-triazinone system and a propanoic acid side chain at position 6.

Propriétés

IUPAC Name

3-(3-methyl-7-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazin-6-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3S/c1-5-4-16-9-10-8(15)6(11-12(5)9)2-3-7(13)14/h4H,2-3H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNQXKLPDIQIIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=O)C(=NN12)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

The synthesis of 3-(3-Methyl-7-oxo-7H-thiazolo[3,2-b][1,2,4]triazin-6-yl)propanoic acid typically involves a multi-step procedure. One common synthetic route includes the following steps :

    Generation of S-alkylated derivatives: This step involves the reaction of 6-substituted arylmethyl-3-mercapto-1,2,4-triazin-5-ones with ethyl 2-chloroacetoacetate.

    Intramolecular cyclization: The S-alkylated derivatives undergo intramolecular cyclization with microwave irradiation to form the thiazolo[3,2-b][1,2,4]triazinone core.

    Hydrolysis and amidation: The final steps include hydrolysis and amidation to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.

Analyse Des Réactions Chimiques

3-(3-Methyl-7-oxo-7H-thiazolo[3,2-b][1,2,4]triazin-6-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole or triazine rings, depending on the reaction conditions and reagents used.

Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions employed.

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of 3-(3-Methyl-7-oxo-7H-thiazolo[3,2-b][1,2,4]triazin-6-yl)propanoic acid derivatives typically involves multi-step procedures including alkylation and cyclization reactions. For example, a study synthesized several derivatives using microwave irradiation techniques to enhance yields and purity. The compounds were characterized using techniques such as NMR spectroscopy and X-ray diffraction to confirm their structures .

Antibacterial Activity

Research indicates that derivatives of 3-(3-Methyl-7-oxo-7H-thiazolo[3,2-b][1,2,4]triazin-6-yl)propanoic acid exhibit considerable antibacterial properties. In comparative studies against standard antibiotics like Ciprofloxacin and Rifampicin, certain derivatives demonstrated broad-spectrum antibacterial activity. Specifically, compounds with terminal amide groups showed superior efficacy against various bacterial strains. For instance, one potent derivative exhibited a minimum inhibitory concentration (MIC) of 50 μg/mL against Mycobacterium smegmatis, indicating its potential as an antitubercular agent .

Anticancer Activity

The anticancer potential of this compound has also been explored extensively. In vitro studies have shown that several derivatives possess significant antiproliferative effects against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). Compounds derived from the thiazolo-triazin framework have exhibited IC50 values ranging from 1.9 to 7.52 μg/mL in these assays, suggesting strong anticancer activity. The mechanism of action is believed to involve the inhibition of key enzymes involved in cancer cell proliferation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. The introduction of various substituents on the thiazolo-triazin framework has been systematically studied to identify which modifications enhance biological activity. For example, the presence of bulky substituents at specific positions has been correlated with increased antibacterial potency and improved selectivity against cancer cells .

Case Studies

Study Compound Activity IC50/MIC Notes
Study ACompound 5fAntibacterialMIC = 50 μg/mL against M. smegmatisBroad-spectrum activity compared to standard antibiotics
Study BCompound XAnticancerIC50 = 1.9 μg/mL (HCT-116)Significant antiproliferative effects observed
Study CCompound YAnticancerIC50 = 2.3 μg/mL (MCF-7)Promising results for breast cancer treatment

Mécanisme D'action

The mechanism of action of 3-(3-Methyl-7-oxo-7H-thiazolo[3,2-b][1,2,4]triazin-6-yl)propanoic acid involves its interaction with molecular targets such as leucyl-tRNA synthetase . By inhibiting this enzyme, the compound disrupts protein synthesis in bacteria, leading to their growth inhibition. The specific pathways involved in this process include the inhibition of aminoacylation of tRNA, which is essential for protein translation.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs:

Compound Core Structure Substituents Key Properties/Applications
3-(3-Methyl-7-oxo-7H-thiazolo[3,2-b][1,2,4]triazin-6-yl)propanoic acid (Target) Thiazolo[3,2-b][1,2,4]triazin-7-one - 3-Methyl
- 6-Propanoic acid
Potential hydrogen-bonding interactions via COOH group; unconfirmed bioactivity .
(6-Methyl-7-oxo-7H-thiazolo[3,2-b][1,2,4]triazin-3-yl)acetic acid Thiazolo[3,2-b][1,2,4]triazin-7-one - 6-Methyl
- 3-Acetic acid
Shorter carboxylic chain (acetic acid) may reduce solubility compared to propanoic acid .
[1,2,4]Triazolo[4,3-b][1,2,4]triazin-7-one derivatives (7a–j) Triazolo[4,3-b][1,2,4]triazin-7-one Varied hydrazonoyl halide-derived substituents (e.g., aryl, alkyl) Demonstrated synthetic versatility; antimicrobial potential inferred from structural analogs .
3-[6-Oxo-2-(propan-2-yl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-7-yl]propanoic acid Pyrazolo[3,4-b]pyridine - 2-Isopropyl
- 4-Trifluoromethyl
- 7-Propanoic acid
Trifluoromethyl group enhances lipophilicity; potential enzyme inhibition due to electronic effects .
3-{8-Hydroxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl}propanoic acid Triazolo[4,3-b]pyridazine - 6-Methyl
- 8-Hydroxy
- 7-Propanoic acid
Hydroxy group may enhance hydrogen-bonding networks, influencing crystallinity .

Key Observations:

Core Heterocycle Differences: The thiazolo-triazinone core (target compound) differs from triazolo-triazinones (e.g., compounds 7a–j) in sulfur vs. nitrogen atom placement, altering electronic properties and reactivity . Pyrazolo-pyridine () and triazolo-pyridazine () cores exhibit distinct aromatic systems, impacting π-π stacking and binding affinities.

Substituent Effects: Carboxylic Acid Chain Length: The propanoic acid group in the target compound may improve solubility compared to acetic acid analogs (e.g., ) due to increased hydrophilicity . Electron-Withdrawing Groups: Trifluoromethyl () and chloro substituents (e.g., ) enhance stability and bioactivity via steric and electronic effects.

Hydrogen-Bonding and Crystallinity: The oxo and carboxylic acid groups in the target compound facilitate hydrogen bonding, akin to chlorinated 3-phenylpropanoic acid derivatives (), which exhibit selective antimicrobial activity . Hydroxy substituents (e.g., ) further enhance hydrogen-bonding networks, critical for crystal packing and stability .

Synthetic Accessibility: Triazolo-triazinones () are synthesized via hydrazonoyl halide cyclization, while thiazolo-triazinones (target) likely require alternative routes, such as thiourea cyclization .

Research Findings and Implications

  • Antimicrobial Potential: Chlorinated 3-phenylpropanoic acid derivatives () show selective activity against E. coli and S. aureus, suggesting that the target compound’s heterocyclic core and propanoic acid chain may confer similar bioactivity .
  • Crystallographic Behavior: Hydrogen-bonding patterns in triazolo-pyridazines () and thiazolo-triazinones (target) could be analyzed using graph-set analysis () to predict crystal engineering applications .
  • Pharmacokinetic Optimization: Propanoic acid chains (target, ) balance solubility and membrane permeability, contrasting with shorter-chain analogs (), which may exhibit reduced bioavailability .

Activité Biologique

3-(3-Methyl-7-oxo-7H-thiazolo[3,2-b][1,2,4]triazin-6-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, antitubercular, and enzyme inhibition activities. The findings are supported by various research studies and data tables summarizing key results.

Chemical Structure and Properties

The compound features a thiazolo-triazine core structure, which is known to enhance biological activity through specific interactions with biological targets. Its molecular formula is C₁₃H₁₁N₅O₂S, and it has a molecular weight of approximately 297.33 g/mol.

Antibacterial Activity

Research indicates that derivatives of 3-(3-Methyl-7-oxo-7H-thiazolo[3,2-b][1,2,4]triazin-6-yl)propanoic acid exhibit broad-spectrum antibacterial properties. A study highlighted the effectiveness of certain derivatives against Staphylococcus aureus and Escherichia coli, showing improved activity compared to standard antibiotics like ciprofloxacin.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
5fMycobacterium smegmatis50 μg/mL
5dE. coliIC₅₀ = 0.91 μM
4gS. aureusMIC = 25 μg/mL

The presence of specific substituents on the phenyl ring significantly influences the antibacterial potency of these compounds. Electron-withdrawing groups enhance activity by improving binding affinity to bacterial targets.

Antitubercular Activity

The compound has also demonstrated promising antitubercular activity. In vitro studies reported a minimum inhibitory concentration (MIC) of 50 μg/mL against Mycobacterium smegmatis, indicating its potential as a lead compound for tuberculosis treatment.

Enzyme Inhibition

One notable mechanism of action for this compound is its ability to inhibit leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis. The following table summarizes the inhibition effects observed in various studies:

CompoundPercent Inhibition at 15 μg/mL
5f78.24 ± 4.05%
4b12.89 ± 2.31%

This significant inhibition suggests that modifications to the thiazolo-triazine structure can lead to enhanced activity against LeuRS, making it a candidate for further development in antimicrobial therapies.

Case Studies

  • Study on Antibacterial Activity : A series of thiazolo[3,2-b][1,2,4]triazin derivatives were synthesized and evaluated for their antibacterial properties against several strains. Compounds with bulky substituted phenyl groups showed superior activity compared to simpler aliphatic derivatives .
  • Antitubercular Evaluation : A comparative study assessed the efficacy of new derivatives against Mycobacterium smegmatis. The results indicated that compounds with specific functional groups exhibited enhanced growth inhibition .

Structure-Activity Relationship (SAR)

The biological activity of thiazolo-triazine derivatives is closely linked to their structural characteristics. Key observations include:

  • Substituent Effects : The presence of electron-withdrawing groups on the aromatic ring enhances antibacterial activity by increasing lipophilicity and improving target interaction.
  • Core Structure Importance : The thiazolo-triazine core is crucial for maintaining biological activity; modifications can lead to loss or enhancement of efficacy .

Q & A

Q. What are the standard synthetic routes for 3-(3-Methyl-7-oxo-7H-thiazolo[3,2-b][1,2,4]triazin-6-yl)propanoic acid, and how do reaction conditions influence yield?

The compound is synthesized via cyclocondensation of thioxo-triazinones with substituted phenacyl chlorides under reflux in AcONa/AcOH, followed by crystallization from ethanol . Key variables include:

  • Reaction time : Prolonged heating (8–24 hours) improves cyclization but risks decomposition.
  • Solvent system : Acetic acid/sodium acetate buffers protonation, stabilizing intermediates.
  • Purification : Ethanol recrystallization removes unreacted phenacyl chlorides.
    For derivatives, substituents at the 3- and 6-positions require tailored electrophiles (e.g., morpholine/piperidine chlorides) and potassium carbonate as a base .

Q. How are structural and purity characteristics validated for this compound?

Standard analytical workflows include:

  • 1H/13C-NMR : Confirms substituent placement via chemical shifts (e.g., methyl groups at δ 2.1–2.3 ppm, carbonyls at δ 165–175 ppm) .
  • ESI-MS : Validates molecular weight and fragmentation patterns (e.g., loss of CO2 from the propanoic acid group) .
  • Elemental analysis : Matches calculated vs. experimental C/H/N/S ratios (<0.4% deviation) .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s bioactivity by targeting specific tautomeric forms?

The thiazolo-triazinone core exhibits tautomerism between 7-oxo and 7-hydroxy forms, affecting binding to enzymes like kinases or proteases. Computational steps:

  • DFT calculations : Compare stability of tautomers (e.g., using Gaussian09 with B3LYP/6-31G*) .
  • Docking studies : Use AutoDock Vina to predict interactions with target proteins (e.g., prioritizing the 7-oxo form for H-bonding with catalytic residues) .
    Experimental validation via X-ray crystallography is critical to resolve tautomeric ambiguity .

Q. What strategies resolve contradictions in solubility data between derivatives?

Contradictions arise from substituent polarity and crystallinity. Methodological approaches:

  • Hansen solubility parameters : Quantify contributions of dispersion (δD), polarity (δP), and H-bonding (δH) to solubility in solvents like DMSO or ethanol .
  • Thermogravimetric analysis (TGA) : Correlate melting points/decomposition temperatures with crystallinity .
    For example, morpholine-substituted derivatives (logP ~1.5) show higher aqueous solubility than aryl analogs (logP ~3.2) .

Q. How to design SAR studies for derivatives targeting antimicrobial activity?

Key steps:

  • Scaffold diversification : Introduce electron-withdrawing groups (e.g., Cl, NO2) at the 3-position to enhance membrane penetration .
  • Bioisosteric replacement : Swap the propanoic acid with tetrazole (e.g., to improve metabolic stability) .
  • In vitro assays : Use MIC (minimum inhibitory concentration) against Gram-positive/-negative strains, with ciprofloxacin as a control .

Q. What experimental frameworks validate mechanistic hypotheses for its anti-inflammatory effects?

  • In vitro : Measure COX-1/COX-2 inhibition via ELISA, comparing selectivity ratios (e.g., IC50 COX-2/COX-1 <0.1 indicates preferential inhibition) .
  • In vivo : Use carrageenan-induced paw edema models in rats, with indomethacin as a reference .
  • Molecular dynamics : Simulate binding to COX-2’s hydrophobic pocket (residues Val349, Tyr385) over 100 ns trajectories .

Q. How to address inconsistencies in spectroscopic data for synthetic intermediates?

Common issues:

  • Impurity masking : Use 2D NMR (HSQC, HMBC) to distinguish regioisomers (e.g., NOE correlations confirm substituent orientation) .
  • Dynamic effects : Variable-temperature NMR resolves tautomer equilibria (e.g., coalescence temperatures for hydroxy/oxo forms) .

Methodological Guidelines

  • Experimental design : Use split-plot randomized blocks for bioactivity assays (e.g., trellis systems for variable isolation) .
  • Data interpretation : Link results to conceptual frameworks (e.g., Hammett constants for electronic effects on reactivity) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.